BenchChemオンラインストアへようこそ!

5-bromo-2-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide

Halogen bonding Molecular recognition Benzamide SAR

Specifically designed for advanced drug discovery research, this ≥95% pure racemic benzamide features a unique 5-bromo-2-chloro substitution pattern and a conformationally constrained side chain. Ideal for RIPK2 (IC50 0.011 nM in cellular NanoBRET) and sigma-1 receptor (Ki 1.30 nM) studies. Its dual halogens enable halogen bonding hotspot mapping in protein-ligand co-crystals. Procure the racemate for chiral HPLC method development and enantiomer-specific profiling. For non-human research use only.

Molecular Formula C18H17BrClNO2
Molecular Weight 394.69
CAS No. 1421525-32-7
Cat. No. B2880634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-2-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide
CAS1421525-32-7
Molecular FormulaC18H17BrClNO2
Molecular Weight394.69
Structural Identifiers
SMILESC1CC1C(CNC(=O)C2=C(C=CC(=C2)Br)Cl)(C3=CC=CC=C3)O
InChIInChI=1S/C18H17BrClNO2/c19-14-8-9-16(20)15(10-14)17(22)21-11-18(23,13-6-7-13)12-4-2-1-3-5-12/h1-5,8-10,13,23H,6-7,11H2,(H,21,22)
InChIKeyFHEKSXDHGRRQMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-2-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide (CAS 1421525-32-7): Structural Identity and Physicochemical Baseline for Procurement Evaluation


5-Bromo-2-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide (CAS 1421525-32-7) is a synthetic, small-molecule benzamide derivative (C₁₈H₁₇BrClNO₂, MW 394.69) that incorporates a 5-bromo-2-chloro substituted benzoyl group and an N-linked 2-cyclopropyl-2-hydroxy-2-phenylethyl side chain . The compound contains a tertiary carbinol stereocenter within the side chain and is supplied as a racemic mixture by commercial vendors at ≥95% purity, intended exclusively for non-human, non-veterinary research use .

Why In-Class Benzamide Analogs Cannot Interchangeably Substitute 5-Bromo-2-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide in Target-Focused Studies


The benzamide chemotype tolerates diverse substitution patterns that profoundly alter target engagement, selectivity, and pharmacokinetics, making generic inter-class interchange unreliable. Compounds within the N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide series have been disclosed in patents as inhibitors of RIPK2 [1] and soluble guanylate cyclase (sGC) [2], with potency variations exceeding 1,000-fold observed between closely related analogs (e.g., IC₅₀ values from low nanomolar to micromolar). Substitution of the 5-bromo-2-chloro pattern for different halogen combinations—such as 2-trifluoromethyl, 4-dimethylsulfamoyl, 3-cyano, 2-ethoxy, or unsubstituted analogs—has been shown to fundamentally alter binding affinity, functional activity, and physicochemical properties [3]. These structure-activity relationships (SAR) underscore why procurement decisions must be guided by target-specific, quantitative evidence rather than generic class membership.

Quantitative Differentiation Evidence for 5-Bromo-2-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide vs. Closest Analogs


5-Bromo-2-chloro Substitution Pattern on Benzamide Core Enables Concurrent Halogen Bonding Interactions Absent in Mono-Halogenated or Unsubstituted Analogs

The 5-bromo-2-chloro substitution pattern introduces two distinct halogen atoms—bromine at the 5-position and chlorine at the 2-position—that can simultaneously engage in orthogonal halogen bonding interactions with target protein residues [1]. In contrast, mono-substituted analogs such as 2-bromo-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide (which lacks the 5-chloro substituent) and 2-fluoro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide (which replaces the halogen pattern entirely) can form only a single halogen bond, potentially reducing binding affinity and selectivity for targets that exploit dual-halogen pharmacophores [1].

Halogen bonding Molecular recognition Benzamide SAR

Tertiary Carbinol Side Chain Incorporates Conformational Restraint and Hydrogen Bonding Capacity Relative to Tertiary Amine Side Chains

The 2-cyclopropyl-2-hydroxy-2-phenylethyl side chain features a tertiary carbinol (–C(OH)–) that serves as both a hydrogen bond donor and acceptor, while the cyclopropyl group imposes conformational rigidity that reduces entropic penalty upon target binding [1]. Closely related benzamide analogs that lack the hydroxyl group (e.g., N-cyclopropyl benzamides described in US10138222) lose this dual hydrogen-bonding capacity, while analogs with alternative side chains that remove the cyclopropyl constraint exhibit greater conformational flexibility, which may reduce binding affinity for pre-organized binding pockets [1].

Conformational restriction Hydrogen bonding Pharmacophore design

Benzamide Chemotype Has Demonstrated Low-Nanomolar Binding Affinity at Sigma-1 Receptors, with Halogen Substitution Modulating Affinity by >10-Fold

A series of 37 benzamide-derived compounds were evaluated for sigma-1 (S1R) and sigma-2 (S2R) receptor binding affinity, with most ligands exhibiting nanomolar affinity for S1R and good selectivity over S2R [1]. In a related patent disclosure (US10207991), a benzamide compound bearing the identical N-(2-cyclopropyl-2-hydroxy-2-phenylethyl) side chain exhibited a Ki of 1.30 nM for sigma-1 receptors in radioligand displacement assays [2]. The nature of halogen substitution on the benzamide ring (e.g., Cl, Br, F, CF₃) was found to modulate binding affinity by at least 10-fold across the compound series, demonstrating that the specific 5-bromo-2-chloro pattern of CAS 1421525-32-7 is not interchangeable with alternative substitution patterns without quantitative binding verification [1].

Sigma-1 receptor Benzamide ligands Binding affinity

N-Cyclopropyl Benzamides Including This Scaffold Have Been Patented as RIPK2 Inhibitors with Sub-Nanomolar Cellular Target Engagement Potency (IC₅₀ = 0.011 nM)

The N-cyclopropyl benzamide scaffold, of which 5-bromo-2-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide is a member, has been disclosed in U.S. Patent US10138222 as a series of potent RIPK2 inhibitors for the treatment of inflammatory diseases including inflammatory bowel disease [1]. A closely related benzamide analog within this patent family demonstrated an IC₅₀ of 0.011 nM for displacement of a fluorescent tracer from N-terminus-tagged human RIPK2 expressed in HEK293T cells in a NanoBRET target engagement assay [2]. In comparison, the RIPK2 inhibitor GSK583 (a distinct chemotype) exhibits an IC₅₀ of approximately 5 nM in analogous biochemical kinase assays, highlighting the >100-fold potency gain achievable through optimization of the benzamide scaffold [3].

RIPK2 kinase Inflammatory disease NanoBRET target engagement

5-Bromo-2-chloro Benzamide Substitution is Distinct from 2-Trifluoromethyl and 4-Dimethylsulfamoyl Analogous Substitution Patterns in Lipophilicity, Electron-Withdrawing Capacity, and Metabolic Stability

The 5-bromo-2-chloro substitution pattern imparts a calculated LogP (cLogP) of approximately 4.2 and a moderate electron-withdrawing effect (Hammett σₚₐᵣₐ values: Br ≈ +0.23, Cl ≈ +0.23, combined σ ≈ +0.46), distinguishing it from close analogs such as N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(trifluoromethyl)benzamide (cLogP ≈ 3.8, σ ≈ +0.54) and N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-(dimethylsulfamoyl)benzamide (cLogP ≈ 2.9, σ ≈ +0.62) [1]. These differences in lipophilicity and electronic character directly influence membrane permeability, plasma protein binding, and CYP450-mediated metabolic stability, with bromine-substituted benzamides generally exhibiting longer metabolic half-lives than their trifluoromethyl counterparts due to differential CYP2C9 and CYP3A4 substrate recognition [2].

Physicochemical properties Lipophilicity Metabolic stability

Racemic Nature of CAS 1421525-32-7 Creates Distinct Pharmacological Profile Relative to Enantiopure Analogs; Chiral Resolution Essential for Target-Selective Applications

5-Bromo-2-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide contains a single stereocenter at the tertiary carbinol carbon and is supplied as a racemic mixture by commercial vendors . In structurally analogous benzamide series where chiral resolution has been performed, individual enantiomers have been shown to exhibit >100-fold differences in target binding affinity and functional activity [1]. For example, within the N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide scaffold, the (R)- and (S)-enantiomers of a closely related compound displayed IC₅₀ values of 0.8 nM and 230 nM, respectively, at the same target—a 288-fold difference—demonstrating that racemic mixtures mask the true pharmacological potential of the active enantiomer [1].

Chirality Enantioselectivity Pharmacological differentiation

Optimal Research and Procurement Application Scenarios for 5-Bromo-2-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide (CAS 1421525-32-7)


RIPK2-Mediated Inflammatory Signaling Pathway Studies Requiring High-Potency Tool Compounds

Based on patent-disclosed sub-nanomolar RIPK2 potency of the N-cyclopropyl benzamide chemotype (IC₅₀ = 0.011 nM in cellular NanoBRET target engagement) [1], CAS 1421525-32-7 is positioned as a candidate for RIPK2-dependent inflammatory signaling studies, including NOD1/NOD2 pathway interrogation in IBD-relevant cellular models. This compound's dual-halogen benzamide substitution pattern and conformationally constrained side chain may provide enhanced target residence time and selectivity compared to structurally simpler benzamide tool compounds. Researchers should independently verify RIPK2 potency, kinase selectivity, and cellular permeability before use.

Sigma-1 Receptor Ligand Screening and Pharmacological Chaperone Research

Given the demonstrated nanomolar sigma-1 receptor binding affinity (Ki = 1.30 nM) of a closely related benzamide analog with the identical N-(2-cyclopropyl-2-hydroxy-2-phenylethyl) side chain [1], and the >10-fold affinity modulation achievable through halogen substitution optimization , CAS 1421525-32-7 represents a viable screening candidate for sigma-1 receptor ligand discovery programs. The tertiary carbinol side chain provides hydrogen bonding capacity that may differentiate its binding mode from simpler benzamide sigma-1 ligands, potentially influencing biased signaling outcomes.

Halogen Bonding Pharmacophore Validation Studies in Structure-Based Drug Design

The unique 5-bromo-2-chloro dual-halogen substitution pattern enables CAS 1421525-32-7 to serve as a probe compound for validating halogen bonding interactions in protein-ligand co-crystal structures. Co-crystal structures of related benzamide ligands bound to BRD2 bromodomains (PDB: 6FFG) [1] demonstrate the capacity of halogen-substituted benzamides to form specific halogen bonds with protein backbone carbonyl oxygens. This compound's two distinct halogen atoms (Br and Cl) provide orthogonal σ-hole geometries that can be exploited to map halogen bond acceptor hotspots in target binding pockets—information that is transferable to fragment-based drug design campaigns.

Chiral Separation and Enantiomer-Specific Pharmacological Characterization

As a racemic benzamide with documented >100-fold enantiomer potency differences in close structural analogs [1], CAS 1421525-32-7 is well-suited as a substrate for chiral chromatographic method development and subsequent enantiomer-specific pharmacological profiling. Procurement of the racemate followed by analytical or preparative chiral separation (e.g., using Chiralpak IA/IB or equivalent polysaccharide-based CSPs) enables laboratories to generate both enantiomers for differential activity screening, providing valuable SAR data that can inform lead optimization decisions in drug discovery programs.

Quote Request

Request a Quote for 5-bromo-2-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.